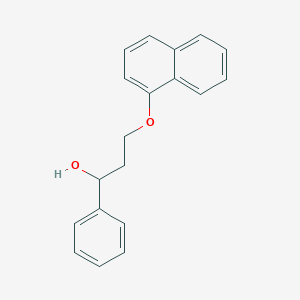

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Description

BenchChem offers high-quality 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yloxy-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBVEMVTNQIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432923 | |

| Record name | 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908291-72-5 | |

| Record name | 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

This guide provides a comprehensive, in-depth technical framework for the structural elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, a compound of interest for researchers, scientists, and professionals in drug development, particularly as it is a known impurity of Dapoxetine. This document emphasizes the logical flow of analytical techniques, the rationale behind experimental choices, and the interpretation of complex data to arrive at an unambiguous structural assignment.

Introduction

The precise structural characterization of any chemical entity is paramount in the fields of medicinal chemistry and pharmaceutical development. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of a drug substance. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (C₁₉H₁₈O₂, Molar Mass: 278.34 g/mol ) represents a key process-related impurity in the synthesis of Dapoxetine. Its complete structural elucidation is therefore a critical aspect of quality control and regulatory compliance. This guide outlines a systematic approach to confirming its structure, employing a suite of modern analytical techniques.

Strategic Workflow for Structural Elucidation

Caption: Logical workflow for the structural elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Mass Spectrometry (MS)

Expertise & Experience: The initial and most crucial step is to confirm the molecular weight and deduce the elemental composition. Electrospray Ionization (ESI) is a "soft" ionization technique suitable for this molecule as it minimizes fragmentation, ensuring the molecular ion is observed.[1] High-resolution mass spectrometry (HRMS) is essential for determining the exact mass, which in turn allows for the confident prediction of the molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile. The sample should be fully dissolved to prevent clogging of the ESI needle.[2]

-

Instrument Setup:

-

Ionization Mode: Positive ion mode is preferred due to the potential for protonation of the hydroxyl group.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas: Nitrogen, at a flow rate appropriate for the solvent.

-

Drying Gas: Nitrogen, heated to facilitate desolvation of the charged droplets.[3][4]

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the full scan mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).

Expected Data & Interpretation:

-

Molecular Ion Peak: Expect a prominent peak at m/z 279.1385, corresponding to the protonated molecule [C₁₉H₁₈O₂ + H]⁺. The exact mass provides strong evidence for the molecular formula C₁₉H₁₈O₂.

-

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur. Key expected fragments for 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol include:

-

Loss of water (H₂O) from the protonated molecular ion, resulting in a peak at m/z 261.1279 [M+H-H₂O]⁺. This is a characteristic fragmentation for alcohols.[5]

-

Cleavage of the C-O ether bond, potentially leading to fragments corresponding to the naphthalenyloxy cation or the phenylpropanol cation. Aryl ethers can undergo cleavage adjacent to the aromatic ring.[6][7][8][9]

-

Benzylic cleavage is also a common fragmentation pathway for secondary benzylic alcohols.[10]

-

| Ion | m/z (calculated) | Possible Origin |

| [M+H]⁺ | 279.1385 | Protonated molecular ion |

| [M+Na]⁺ | 301.1204 | Sodium adduct |

| [M+H-H₂O]⁺ | 261.1279 | Dehydration of the alcohol |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule. For 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, we expect to see characteristic absorptions for the hydroxyl group, the aromatic rings, and the ether linkage. Attenuated Total Reflectance (ATR) is a convenient sampling method that requires minimal sample preparation.[11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[14]

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected Data & Interpretation:

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[15][16][17]

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H stretching vibrations of the phenyl and naphthalene rings.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the C-H stretching of the propanol chain.

-

C=C Aromatic Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

-

C-O Stretch (Alcohol): A strong band for the secondary alcohol C-O stretch is expected around 1100 cm⁻¹.[15][18]

-

C-O Stretch (Aryl Ether): Aryl alkyl ethers typically show two strong C-O stretching bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[19]

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H (aromatic) | 3100 - 3000 | Sharp, Medium |

| C-H (aliphatic) | 2960 - 2850 | Medium to Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O (aryl ether, asym.) | ~1250 | Strong |

| C-O (secondary alcohol) | ~1100 | Strong |

Part 2: Detailed Structural Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will allow for the unambiguous assignment of all protons and carbons and confirm the connectivity of the different structural fragments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[20] Ensure the sample is fully dissolved.

-

1D ¹H NMR Acquisition:

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.[24][25]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[24][25][26]

-

¹H and ¹³C NMR - Predicted Chemical Shifts and Assignments

Interpretation Logic: The expected chemical shifts are predicted based on the known effects of the functional groups. The electronegative oxygen of the ether and alcohol will deshield adjacent protons and carbons. The aromatic rings will have signals in the characteristic downfield region.

¹H NMR Predicted Data:

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| OH | 2.0 - 4.0 | Broad Singlet | 1H | Exchangeable proton of the alcohol. |

| H-1' | ~4.8 - 5.2 | Triplet | 1H | Benzylic proton, deshielded by phenyl ring and OH group. |

| H-2' | ~2.1 - 2.5 | Multiplet | 2H | Methylene protons adjacent to the chiral center. |

| H-3' | ~4.1 - 4.5 | Triplet | 2H | Methylene protons deshielded by the ether oxygen. |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H | Protons of the monosubstituted benzene ring. |

| Naphthyl-H | 6.8 - 8.2 | Multiplet | 7H | Protons of the 1-substituted naphthalene ring. |

¹³C NMR Predicted Data:

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-1' | 70 - 75 | Carbon bearing the hydroxyl group. |

| C-2' | 35 - 40 | Aliphatic methylene carbon. |

| C-3' | 65 - 70 | Methylene carbon attached to the ether oxygen. |

| Phenyl-C | 125 - 145 | Carbons of the benzene ring. |

| Naphthyl-C | 105 - 135 | Carbons of the naphthalene ring. |

| Naphthyl-C (C-O) | 150 - 155 | Naphthalene carbon attached to the ether oxygen. |

2D NMR - Confirming Connectivity

Expertise & Experience: 2D NMR is indispensable for connecting the structural fragments identified in 1D NMR. HMBC is particularly powerful here as it will show correlations across the ether linkage, definitively connecting the naphthalenyloxy and phenylpropanol moieties.

Caption: Key expected HMBC correlations for structural confirmation. Note: A placeholder image is used in the DOT script. In a real scenario, this would be the chemical structure.

-

COSY: Will confirm the -CH(OH)-CH₂-CH₂-O- spin system through correlations between H-1' and H-2', and between H-2' and H-3'.

-

HSQC: Will directly link each proton signal to its attached carbon signal, confirming the assignments made in the 1D spectra.

-

HMBC:

-

A crucial correlation from the protons at H-3' (δ ~4.1-4.5 ppm) to the naphthalene carbon bearing the ether oxygen (C-1 of naphthalene, δ ~150-155 ppm) will definitively establish the ether linkage.

-

Correlations from H-1' to the ipso-carbon of the phenyl ring will confirm the attachment of the propanol chain to the phenyl group.

-

Part 3: Absolute Stereochemistry - Single Crystal X-Ray Crystallography

Expertise & Experience: 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol contains a chiral center at the C-1' position of the propanol chain. While NMR can confirm the relative stereochemistry if diastereomers are present, single crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[6][7][27]

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth:

-

Slow evaporation of a saturated solution is a common method. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly in a dust-free environment.[28][29][30]

-

Solvent layering, where a poor solvent is carefully layered on top of a solution of the compound in a good solvent, can also be effective.

-

-

Crystal Mounting: Select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is used to cool the crystal, which minimizes thermal motion and improves data quality. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield the precise atomic coordinates, bond lengths, and bond angles, ultimately revealing the three-dimensional structure and the absolute configuration.

Conclusion

The structural elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is achieved through a systematic and hierarchical application of modern analytical techniques. Mass spectrometry and FTIR provide initial, foundational data on the molecular formula and functional groups. 1D and 2D NMR spectroscopy then offer a detailed map of the molecular connectivity, allowing for the unambiguous assignment of the core structure. Finally, single crystal X-ray crystallography provides the definitive determination of the absolute stereochemistry. This comprehensive approach ensures the highest level of scientific rigor and trustworthiness, which is essential for any compound intended for or related to pharmaceutical use.

References

-

Determination of absolute configuration using single crystal X-ray diffraction. (2013). Methods in Molecular Biology. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Nature. [Link]

-

Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib. [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

-

PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). (n.d.). Pennsylvania State University. [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2020). Analytical Chemistry. [Link]

-

GCMS Section 6.13. (n.d.). Whitman College. [Link]

-

1H NMR Protocol for Beginners DRX-400. (n.d.). University of California, Irvine. [Link]

-

Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). UT Health San Antonio. [Link]

-

IR Spectrum: Alcohols and Phenols. (n.d.). Química Orgánica. [Link]

-

Protocol device used for FTIR-ATR spectroscopy. (n.d.). ResearchGate. [Link]

-

How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). YouTube. [Link]

-

Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. [Link]

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]

-

1-Phenyl-1-propanol. (n.d.). SpectraBase. [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). The Clinical Biochemist Reviews. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

-

13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). (n.d.). Human Metabolome Database. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]

-

Electrospray Ionization for Mass Spectrometry. (n.d.). LCGC International. [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2014). ResearchGate. [Link]

-

How Does Benzyl Alcohol Produce a Peak at m/z = 79?. (2019). Chemistry Stack Exchange. [Link]

-

Electrospray ionization. (n.d.). Wikipedia. [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

-

-

Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. [Link]

-

-

13.4: Spectroscopy of Alcohols. (2020). Chemistry LibreTexts. [Link]

-

X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]

-

2D NMR. (n.d.). EPFL. [Link]

-

Key 2D NMR correlations used for the structure elucidation of compounds. (n.d.). ResearchGate. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer. [Link]

-

1-Phenyl-1-propanol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

-

cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Sam Houston State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). University of California, Los Angeles. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. phys.libretexts.org [phys.libretexts.org]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. scribd.com [scribd.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. studylib.net [studylib.net]

- 9. GCMS Section 6.13 [people.whitman.edu]

- 10. whitman.edu [whitman.edu]

- 11. agilent.com [agilent.com]

- 12. mt.com [mt.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. youtube.com [youtube.com]

- 15. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. scribd.com [scribd.com]

- 21. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 22. chem.uiowa.edu [chem.uiowa.edu]

- 23. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 24. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 25. epfl.ch [epfl.ch]

- 26. m.youtube.com [m.youtube.com]

- 27. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 28. journals.iucr.org [journals.iucr.org]

- 29. How To [chem.rochester.edu]

- 30. chem.libretexts.org [chem.libretexts.org]

synthesis of (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Chiral Alcohols

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a matter of academic curiosity but a critical determinant of therapeutic efficacy and safety. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, metabolic pathway, and potential for off-target effects. The subject of this guide, (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol, is a case in point. It serves as a pivotal chiral intermediate in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] The stereochemistry at the benzylic alcohol is paramount, and its precise control is a key challenge in the efficient production of the final active pharmaceutical ingredient (API).

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the robust and highly stereoselective . We will move beyond a simple recitation of steps to explore the underlying principles that govern the chosen synthetic strategy, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the process.

Retrosynthetic Analysis and Strategy Selection

The synthesis of a chiral alcohol from a prochiral ketone is a classic transformation in organic chemistry. The most direct and atom-economical approach to (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol is the asymmetric reduction of the corresponding ketone, 3-(1-naphthalenyloxy)-1-phenylpropan-1-one.

Caption: Retrosynthetic approach to the target molecule.

While several methods exist for asymmetric ketone reduction, including enzymatic processes and chiral phosphine-metal catalysts, the Corey-Bakshi-Shibata (CBS) reduction stands out for its broad substrate scope, high enantioselectivity, and operational simplicity.[2][3][4] This methodology employs a chiral oxazaborolidine catalyst to mediate the transfer of a hydride from a stoichiometric borane source (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide complex) to the ketone. The predictability of the stereochemical outcome based on the chosen catalyst enantiomer makes it a highly reliable and trusted method in both academic and industrial settings.[4][5]

The Heart of the Matter: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction's efficacy stems from the formation of a well-defined transition state that facilitates face-selective hydride transfer. The mechanism, as elucidated by Corey and coworkers, involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine catalyst.[3][5] This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning the carbonyl for an intramolecular hydride transfer from the coordinated borane.[5][6]

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

For the synthesis of the (R)-alcohol, the (R)-CBS catalyst is typically employed. The steric bulk of the substituent on the catalyst (commonly methyl or butyl) directs the ketone to coordinate in a way that exposes the Re face of the carbonyl to the hydride, leading to the desired (R)-stereochemistry.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where careful execution and in-process checks ensure a successful outcome. The anhydrous conditions are critical, as water can react with the borane reagent and affect the catalyst's performance.[5][6]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Amount | Purity | Supplier (Example) |

| 3-(1-Naphthalenyloxy)-1-phenylpropan-1-one | 276.33 | 10.0 | 2.76 g | >98% | J&K Chemical Ltd.[1] |

| (R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene) | - | 1.0 | 1.0 mL | - | Sigma-Aldrich |

| Borane-dimethyl sulfide complex (BMS, ~10M) | 75.97 | 6.0 | ~0.6 mL | - | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | <50 ppm H₂O | Acros Organics |

| Methanol | 32.04 | - | 10 mL | ACS Grade | Fisher Scientific |

| 1 M Hydrochloric Acid | - | - | 20 mL | - | VWR Chemicals |

| Ethyl Acetate | 88.11 | - | 100 mL | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - | LabChem |

| Brine | - | - | 50 mL | - | LabChem |

| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g | ACS Grade | Fisher Scientific |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, a rubber septum, and a thermometer.

-

Catalyst Charging: Add 30 mL of anhydrous THF to the flask, followed by 1.0 mL (1.0 mmol) of the (R)-2-Methyl-CBS-oxazaborolidine solution via syringe.

-

Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

-

Borane Addition: Slowly add ~0.6 mL (6.0 mmol) of the borane-dimethyl sulfide complex to the catalyst solution over 5 minutes. Stir for an additional 10 minutes at -20 °C. The formation of the catalyst-borane complex is crucial for high enantioselectivity.[5]

-

Substrate Addition: In a separate dry flask, dissolve 2.76 g (10.0 mmol) of 3-(1-naphthalenyloxy)-1-phenylpropan-1-one in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

-

Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of 10 mL of methanol at -20 °C. This step safely neutralizes any excess borane.

-

Workup: Allow the mixture to warm to room temperature. Add 20 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Expected Outcome

| Parameter | Expected Value |

| Yield | 85-95% |

| Enantiomeric Excess (e.e.) | >95% |

| Physical Appearance | White solid |

Trustworthiness: Analytical Validation

The integrity of this synthesis rests on the accurate characterization of the final product. Two primary analytical techniques are essential for validating the outcome: Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric purity.

Structural Confirmation by ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a fingerprint of the molecule. For (R)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol, the key diagnostic signals are:

-

A multiplet for the aromatic protons of the phenyl and naphthalenyl groups.

-

A characteristic multiplet for the benzylic proton (-CHOH), which is shifted downfield due to the adjacent oxygen.

-

Multiplets for the two methylene groups (-CH₂CH₂O-).

-

A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift can be concentration-dependent.

Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (e.e.) is the ultimate measure of success for an asymmetric synthesis. Chiral HPLC is the gold standard for this analysis.

4.2.1. Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak® AD-H or Chiralcel® OD-H (polysaccharide-based) | These stationary phases have demonstrated broad applicability for separating chiral alcohols.[7][8] |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Normal phase conditions are typically effective for polysaccharide-based columns.[7][9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column.[7] |

| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times.[7] |

| Detection | UV at 220 nm | The naphthalenyl and phenyl groups provide strong UV absorbance for sensitive detection.[7] |

4.2.2. Data Analysis

Inject a racemic standard (prepared by reducing the ketone with sodium borohydride) to identify the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated using the peak areas (A) of the two enantiomers:

e.e. (%) = [(A_R - A_S) / (A_R + A_S)] x 100

A resolution of ≥ 1.5 between the two enantiomer peaks is desired for accurate quantification.[7]

Conclusion

The asymmetric via the Corey-Bakshi-Shibata reduction is a robust, reliable, and highly enantioselective method. By understanding the mechanistic underpinnings of the reaction and adhering to a carefully designed, self-validating experimental protocol, researchers and drug development professionals can confidently produce this key pharmaceutical intermediate with high yield and exceptional optical purity. The analytical methods outlined provide the necessary tools to verify the integrity of the final product, ensuring it meets the stringent requirements of pharmaceutical synthesis.

References

-

Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645. [Link]

-

Mathieu, B., & Ghosez, L. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Retrieved from [Link]

-

Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. Retrieved from [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Retrieved from [Link]

-

Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2821. [Link]

-

ResearchGate. (n.d.). The route of asymmetric organocatalytic preparation of dapoxetine. ResearchGate. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

-

YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Retrieved from [Link]

Sources

- 1. BJOC - A novel and practical asymmetric synthesis of dapoxetine hydrochloride [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Aryloxypropanolamine Derivatives, with Propranolol as a Case Study

The journey of a candidate molecule from laboratory bench to clinical application is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—encompassing solubility, stability, lipophilicity, and ionization state—govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. The aryloxypropanolamine scaffold, a cornerstone of many beta-blocker medications, represents a classic case study in how subtle structural modifications influence these vital parameters.

This guide provides a comprehensive framework for the physicochemical analysis of aryloxypropanolamine derivatives. Using Propranolol, (RS)-1-(1-methylethyl)amino]-3-(1-naphthalenyloxy)propan-2-ol, as our primary exemplar, we will explore the theoretical underpinnings and practical methodologies required for a robust characterization. The insights and protocols detailed herein are designed to be directly translatable to the investigation of novel analogues such as 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Molecular Structure and Its Implications

The structure of an aryloxypropanolamine derivative contains several key features that directly influence its physicochemical behavior:

-

Aromatic System: In Propranolol, the bulky, lipophilic naphthalene ring is a primary determinant of its high lipophilicity (LogP). This feature facilitates membrane permeation but can also contribute to lower aqueous solubility.

-

Propanolamine Side Chain: This flexible chain contains a hydroxyl group and a secondary amine.

-

The hydroxyl group is a hydrogen bond donor and acceptor, contributing to interactions with biological targets and affecting solubility.

-

The secondary amine is basic, with a pKa around 9.5. This means that at physiological pH (7.4), it is predominantly protonated and positively charged, a critical factor for aqueous solubility and receptor binding.

-

-

Chiral Center: The C2 carbon of the propanolamine chain is a stereocenter, meaning the molecule exists as two enantiomers. The (S)-(-)-enantiomer of Propranolol is responsible for its beta-blocking activity, while the (R)-(+)-enantiomer is not. This highlights the importance of stereochemistry in drug action, although physicochemical properties like pKa and LogP are generally not affected by chirality.

Caption: Key structural features of Propranolol influencing its physicochemical properties.

Core Physicochemical Properties: Data and Measurement

A comprehensive understanding of a drug candidate's profile requires precise quantification of several key parameters.

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH. For a basic compound like Propranolol, the pKa of its secondary amine is crucial for its solubility and interaction with acidic residues in its biological target.

Table 1: Ionization and Lipophilicity Data for Propranolol

| Parameter | Value | Method | Significance |

| pKa | 9.43 - 9.53 | Potentiometric Titration, UV-Spectrophotometry | Determines charge state at physiological pH, impacting solubility and receptor binding. |

| LogP | 2.90 - 3.49 | Shake-Flask (Octanol-Water) | Measures lipophilicity, correlating with membrane permeability and potential for CNS penetration. |

| LogD at pH 7.4 | 1.2 | Calculated | Represents effective lipophilicity at physiological pH, accounting for ionization. |

-

Preparation: Accurately weigh ~10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

-

Titration: Add standardized 0.1 M HCl in small, precise increments using a burette. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where 50% of the amine is protonated. This can be determined from the inflection point of the first derivative of the titration curve.

-

Causality: This method directly measures the buffering capacity of the ionizable group against a strong acid, providing a thermodynamically accurate pKa value. The co-solvent is necessary for poorly soluble compounds but requires correction to obtain the aqueous pKa.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical measure of a drug's ability to partition between a lipid-like environment (e.g., a cell membrane) and an aqueous environment.

-

LogP (Partition Coefficient): Represents the partitioning of the neutral species between octanol and water.

-

LogD (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. For a basic drug like Propranolol at pH 7.4, LogD is significantly lower than LogP because the charged, protonated form prefers the aqueous phase.

Caption: The central role of pKa in influencing solubility and lipophilicity, which in turn govern ADME processes.

Conclusion and Forward Look

The physicochemical profile of Propranolol—characterized by its high lipophilicity, basic pKa, and moderate solubility—is a direct consequence of its molecular structure. This profile is responsible for its excellent oral absorption and distribution, including penetration into the central nervous system. The experimental protocols and analytical principles detailed in this guide provide a robust template for the characterization of new chemical entities.

For a novel compound like 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, a systematic investigation following these principles would be paramount. Key questions to address would include:

-

How does the replacement of the isopropylamino group with a phenyl group affect the pKa and overall basicity?

-

What is the impact of this substitution on the LogP and aqueous solubility?

-

Does the new structure introduce any chemical stability liabilities?

By applying the rigorous methodologies outlined here, researchers can build a comprehensive data package to predict the in vivo behavior of novel drug candidates, thereby de-risking their progression and accelerating the path to potential new therapies.

References

-

Barrett, A. M., & Cullum, V. A. (1968). The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias. British Journal of Pharmacology. Available at: [Link]

- Syracuse University. (2023). Propranolol - Physicochemical Properties. PHYSPROP Database. It is not possible to provide a direct clickable link to a specific entry in a subscription or specialized database like PHYSPROP. The general access point is via academic or corporate licenses. A public-facing summary can often be found on sites like PubChem.

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry. Available at: [Link]

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol CAS number 908291-72-5

An In-Depth Technical Guide to 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS No. 908291-72-5): A Key Intermediate in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and manufacturing, the focus often lies on the final active pharmaceutical ingredient (API). However, the journey to that API is paved with a series of critical molecular entities—intermediates and, unavoidably, impurities. Understanding these precursors is not merely an academic exercise; it is fundamental to ensuring the safety, efficacy, and quality of modern therapeutics. This guide provides a comprehensive technical overview of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, a compound that holds a pivotal position as a key intermediate in the synthesis of potent and selective serotonin reuptake inhibitors (SSRIs). While not an end-product itself, its synthesis, stereochemistry, and control are paramount in the production of drugs like Dapoxetine.[1][2][3][4] This document is intended for researchers, process chemists, and quality assurance professionals who require a deep, practical understanding of this molecule beyond its simple catalog listing.

Core Chemical Identity and Physicochemical Properties

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is an aromatic alcohol.[5] Its molecular structure features a phenyl group and a naphthalenyloxy moiety attached to a propanol backbone.[6] This structure is foundational to its role as a precursor to a class of 1-phenyl-3-naphthalenyloxy-propanamines, which includes the selective serotonin reuptake inhibitor, Dapoxetine.[1][7]

Molecular and Physical Data

A summary of the key physicochemical properties of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is presented below. This data is essential for its handling, characterization, and the design of synthetic and analytical procedures.

| Property | Value | Source(s) |

| CAS Number | 908291-72-5 | [1][5][8][9][10] |

| Molecular Formula | C₁₉H₁₈O₂ | [6][8][9] |

| Molecular Weight | 278.34 g/mol | [8][9] |

| IUPAC Name | 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol | [1][6] |

| Synonyms | α-[2-(1-Naphthalenyloxy)ethyl]benzenemethanol | [1][5][8] |

| Appearance | Off-White Solid | [5] |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis and Stereochemical Control: The Gateway to Chiral APIs

The synthesis of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is a critical process, as it establishes the stereocenter that is often crucial for the pharmacological activity of the final API. The preparation of specific enantiomers, (R)- or (S)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol, is a key objective.[7] A general and robust synthetic route is detailed in U.S. Patent 5,292,962.[7]

General Synthesis Protocol

The synthesis involves the reaction of 1-naphthol with a chiral 3-chloro-1-phenyl-1-propanol precursor in the presence of a base. The choice of the starting enantiomer of the chloropropanol dictates the stereochemistry of the final product.

Step-by-Step Methodology: [7]

-

Base and Solvent Preparation: A mixture of a suitable solvent, such as N,N-Dimethylformamide (DMF), is chilled to approximately 5°C in an ice bath.

-

Deprotonation of 1-Naphthol: A strong base, such as 60% sodium hydride in mineral oil, is added to the chilled DMF. A solution of 1-naphthol in DMF is then added dropwise. This reaction mixture is stirred for approximately two hours at 5°C to ensure the complete formation of the sodium naphthoxide salt.

-

Nucleophilic Substitution: A solution of the appropriate chiral starting material, for instance, (S)-(-)-3-chloro-1-phenyl-1-propanol, in DMF is added to the reaction mixture.

-

Reaction Progression: The reaction is allowed to proceed, typically overnight, at room temperature with continuous stirring.

-

Workup and Extraction: The reaction mixture is quenched by pouring it into water. The aqueous phase is then extracted multiple times with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are washed with water and a dilute base solution (e.g., 1N sodium hydroxide) to remove any unreacted 1-naphthol. The organic layer is then dried over sodium sulfate.

-

Isolation and Recrystallization: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a solvent system like hexane/ethyl acetate to yield the purified (S)-(+)-3-(1-naphthalenyloxy)-1-phenyl-1-propanol.[7]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (S)-(+)-3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.

Caption: Synthetic workflow for 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol.

Role in Drug Development: The Dapoxetine Connection

The primary significance of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol in the pharmaceutical industry is its role as a direct precursor and a potential process-related impurity in the manufacturing of Dapoxetine.[1][2][3][4][8]

Intermediate in Dapoxetine Synthesis

Dapoxetine is a short-acting SSRI used for the treatment of premature ejaculation.[1] The synthesis of Dapoxetine involves the conversion of the hydroxyl group of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol to an amine. The stereochemistry established in the synthesis of the propanol intermediate is carried through to the final Dapoxetine molecule, which is critical for its therapeutic activity.

A Critical Impurity for Quality Control

In any multi-step synthesis, it is possible for starting materials and intermediates to carry over into the final product. Therefore, 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is classified as a known impurity of Dapoxetine, often referred to as "Dapoxetine Impurity A".[2][4] Regulatory agencies require stringent control of impurities in pharmaceutical products. As such, highly purified and well-characterized 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is essential for:

-

Analytical Method Development: As a reference standard for the development and validation of analytical methods (e.g., HPLC, UPLC) to detect and quantify its presence in batches of Dapoxetine.[2][4]

-

Quality Control (QC): For routine QC testing of raw materials, in-process samples, and the final Dapoxetine API to ensure that its levels are below the accepted safety thresholds.[2][4]

The relationship between the intermediate, the final API, and its role as an impurity is visualized below.

Caption: Relationship between the intermediate, API, and impurity.

Inferred Pharmacological Profile and Mechanism of Action

There is a lack of direct, published research on the specific pharmacological activities of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. However, given its structural similarity to Dapoxetine and its origin as an intermediate for SSRIs, a potential interaction with the serotonin transporter (SERT) can be inferred, though this remains speculative without direct experimental evidence.

Dapoxetine functions by inhibiting the neuronal reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[1] The core structure of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol contains the key pharmacophoric elements that are responsible for binding to SERT. It is plausible that this molecule could act as a weak inhibitor of serotonin reuptake. However, the presence of the hydroxyl group in place of the amine in Dapoxetine would significantly alter its binding affinity and overall pharmacological profile.

For drug development professionals, the primary concern is not its potential activity, but the fact that as an impurity, it represents an uncharacterized pharmacological entity. The rigorous control of such impurities is a cornerstone of drug safety.

Conclusion: A Molecule of Enabling Importance

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol (CAS 908291-72-5) serves as a powerful example of a molecule whose importance is defined by its context within pharmaceutical manufacturing. While not a therapeutic agent itself, its role as a stereochemically defined intermediate for SSRIs like Dapoxetine makes its efficient and controlled synthesis a critical endeavor. Furthermore, its status as a process-related impurity underscores the necessity for robust analytical methods and stringent quality control to ensure the purity and safety of the final drug product. For scientists and researchers in the field, a thorough understanding of this compound is not just beneficial—it is essential for the successful development and commercialization of life-enhancing medicines.

References

- 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | CAS 908291-72-5 - Veeprho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAifBdNqOUDulwq90d1SBwy9BRHtPN4mOCoqUmgg8m7BoVMMa-fuvdcaB4fIC0CJHAAszFXx5UqNgscf-n5S1ArLscsYtFF0MCZFaibjPClPE6_vHeQr6ULz7Vrj8HYXeguCK5q-RjP_j65bBq3X0JGfUiJvOpXiNEKCadxMVkQLsf]

- 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol - LGC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES485c2TpG4mq-x8fHoEkm4qs2FAyOUUlEUv5U0c4BknCM6hnKPngs07uOra4EypCnAvfWwqvJTGFAUlUvFDYW45juvCWnhYfEBKCryp2fYZrpkkj-oQ5zICYf8TxSMF9M30BJTV0DpQyh0tSbmlavHCv1AfpDrODcziI9V1XcX4Z0wyDXkrxdB8uT08wXHtIOdfk=]

- CAS No : 908291-72-5 | Product Name : 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW1tdKHz4uVeeBEta697_cKkYG6brSmQPjsKG1mqC1YcvaO6JGCAqdZXCNcFUlBPKQF6lkqx1NAvs2cZNYnQ-V1bIruDEh5esnRvE34feMls2myYwieP3wJ-TMvtHpK_VAP6w3a54XAXN1kVNGDofm40KMeQonSZFl9PLLxtCKWg5c0f1og4MhUyrOQCqaoJWKspM2yofKDXPU00JKUiTy]

- 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | CAS 908291-72-5 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk7HwnzQAhrrYL2BqybWdD0rNHHv5Z3mWc5HwQOuRUDnSaPObwPV-rpGgj6YAV4Z-AuWx4Oubu0ajmjF_9VBLZP7sd-U0r9rilAapyrh7NzYQVFesOgM0fp-rwvkOI0dJv0kdZTohnombNjpwbm1SQLjSSxxFeS836hdZLEiGtqRlj_p8w]

- 908291-72-5 | Manufacturers | Suppliers | India - Manus Aktteva Biopharma LLP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3JQX-FFclCPjwRSdzlRtVOWByTr_Wq-FIsPXMJ9cXuSWdl6jxrZMFdCvZ3iTCqHF5UJn_-kz5VxWNFjuOTxzZ7FK3IuYhxUp7S4YO8NL8mz-EsheF615jo1mvlb_c5VFZgE9qQwqxcs9v425orZgR]

- US5292962A - Intermediates to 1-phenyl-3-naphthalenyloxy-propanamines - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZhAmhE0SksjF7MzbFv3rGXaK_tRCkodOsLIWWzzKZqGt8UlajTnK6JIRD1O6HfheRX3Avdp8URP6GnbEECqR_ctBKSBvZ-F2UXhddYT2K5RbPxyqpsJNogzibH44ui1kypLz1U0OcuSHY]

- Dapoxetine Impurity A | CAS No: 908291-72-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuQ6zASF9br5rMyA5ALiIygCpuo4F9GswcISIv8zgETzNiV1cZfeOgw3qkhdq7KU65Ux8b9irMBZAj0PKAUGdgpZu2wJyv6Pi8b54lZiIIjlNQkrpN35VqNFbUVEs5k5MCtJurHYNEW4jzA2qaKAcVRGuGHWLTEbZAX4WJLg==]

- 908291-72-5 | CAS DataBase - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG7mafrv6bW1PtlPS0ZyQ7Ezvlh7CNxLD3ijweVtrbRI8XoFipCkIMe6QDgyv23bs1tiPk6u5JA91ISOsTJmcvtnooLzjtBCOvUsa293Jw74irAa0HjscW2oaEKerqnBemB90rqE3o-xTLlw==]

- Dapoxetine RC 1/908291-72-5 - DR JCR BIO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhqPDK4gzxc76XydGfHNh0_3vargOxn8_FUKGpJ-aoCnZB4O0MJ1BWDQas6yZ34ktfgFBbBtSlNat4Yem4dDw6mz_dzlxcjHyNe65EbA2hXHPnaXXR_ZfebfBywXRjtzIlD_bKjwVG7JjldYs=]

- Dapoxetine Impurity A | 908291-72-5 | SynZeal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFXk99P2xRULKtyoAOjF0466JHp_qiQGY9SLvdWJZJxNRtzsdJJ2gfTRollwzmXv4cD-Bozm1V52V7n2Z71aFwSevLGLAGoXDgRu9C-s0y38dcg6NG_MQQCnW2-oJ1AUcTwxAMgTQJSL-vnA==]

- 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | C19H18O2 | CID - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF05neF4zKup1c5hp33UH31UobddIMtzvOOQCB510nAw2F2R9OHashslGrdz72OkGJnj2fo9t48WC6FXb3hjxyFZSVoUSEFAQ9BavmKMZeaGN4UPov0skU63xJH23lJBXVRb1r4WVtJTWZ5z5td6lF6AU8SNc9_JGJ9zIxbYa0c1iPNypk33IeZ7Nl6xjvK]

Sources

- 1. veeprho.com [veeprho.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. 908291-72-5 | CAS DataBase [m.chemicalbook.com]

- 4. Dapoxetine Impurity A | 908291-72-5 | SynZeal [synzeal.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | C19H18O2 | CID 9925626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5292962A - Intermediates to 1-phenyl-3-naphthalenyloxy-propanamines - Google Patents [patents.google.com]

- 8. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol [lgcstandards.com]

- 9. scbt.com [scbt.com]

- 10. manusaktteva.com [manusaktteva.com]

A Guide to the Structural Elucidation of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol: An Integrated NMR and Mass Spectrometry Analysis

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the structural characterization of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to offer a comprehensive understanding of the molecule's spectral properties. While direct experimental data for this specific compound is not widely published, this guide presents a robust predictive analysis based on established spectroscopic principles and data from analogous structures.

Introduction

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is a multi-functionalized organic molecule with a molecular formula of C₁₉H₁₈O₂ and a molecular weight of 278.35 g/mol .[1] Its structure incorporates a chiral secondary alcohol, an ether linkage, and both phenyl and naphthyl aromatic systems. This combination of functional groups presents a unique spectroscopic puzzle that can be effectively solved through the complementary techniques of NMR and mass spectrometry. This guide will detail the predicted spectral data and provide the rationale behind the interpretation, offering a blueprint for the structural verification of this and similar molecules.

I. Mass Spectrometry: Unveiling the Molecular Blueprint and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, we would employ high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) to confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source is utilized.

-

Ionization Mode: Positive ion mode is selected, as the molecule can be readily protonated at the hydroxyl or ether oxygen.

-

Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range of m/z 50-500.

-

Data Analysis: The exact mass of the molecular ion peak is used to calculate the elemental composition.

Predicted Mass Spectrum and Fragmentation Analysis

The ESI-HRMS spectrum is predicted to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z corresponding to the exact mass of C₁₉H₁₉O₂⁺ (279.1385).

Electron ionization (EI) mass spectrometry would induce more extensive fragmentation, providing valuable structural information. The key fragmentation patterns for alcohols and ethers are α-cleavage and dehydration.[2][3][4]

-

α-Cleavage: This is the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For 3-(1-naphthalenyloxy)-1-phenyl-1-propanol, α-cleavage can occur on either side of the carbinol carbon.

-

Cleavage of the C-C bond between C1 and C2 would yield a resonance-stabilized benzylic cation at m/z 107 . This is a highly favorable fragmentation and is expected to be a major peak.

-

-

Dehydration (Loss of H₂O): Alcohols can readily lose a molecule of water (18 Da), leading to an [M-18]⁺ peak.[2][3] In this case, a peak at m/z 260 would be observed.

-

Ether Fragmentation: Cleavage of the C-O bond in the ether linkage can also occur. Cleavage with charge retention on the naphthalenyloxy portion would result in a fragment at m/z 144 .

The predicted major fragments are summarized in the table below:

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 279 | [C₁₉H₁₉O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 260 | [C₁₉H₁₆O]⁺• | Dehydration (Loss of H₂O) |

| 144 | [C₁₀H₈O]⁺• | Cleavage of the ether C-O bond |

| 107 | [C₇H₇O]⁺ | α-Cleavage at the C1-C2 bond |

Below is a diagram illustrating the predicted fragmentation pathways:

Caption: Predicted major fragmentation pathways of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is run to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY and HSQC): To aid in assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to establish H-H and C-H correlations, respectively.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the aromatic rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-8.2 | Multiplet | 12H | Aromatic-H (Phenyl & Naphthyl) | Aromatic protons resonate in this downfield region. The naphthyl protons will likely appear as a more complex set of multiplets. |

| ~5.0 | Triplet | 1H | H-1 (CH-OH) | The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen and the phenyl group. It will be split by the adjacent CH₂ group. |

| ~4.3 | Triplet | 2H | H-3 (CH₂-O) | These protons are adjacent to the ether oxygen and are therefore deshielded. They will be split by the H-2 protons. |

| ~2.2 | Multiplet | 2H | H-2 (CH₂) | This methylene group is adjacent to two other proton environments, leading to a more complex splitting pattern. |

| ~2.5 | Broad Singlet | 1H | OH | The hydroxyl proton signal is often broad and may not show coupling. It can be confirmed by D₂O exchange, where the peak disappears.[5][6] |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 19 distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | Naphthyl C-O | The carbon directly attached to the ether oxygen is significantly deshielded. |

| ~145 | Phenyl C-1' | The ipso-carbon of the phenyl ring attached to the propanol chain. |

| ~120-135 | Aromatic CH | The numerous carbons of the phenyl and naphthyl rings will appear in this region. |

| ~75 | C-1 (CH-OH) | The carbon bearing the hydroxyl group is deshielded by the oxygen. |

| ~68 | C-3 (CH₂-O) | The carbon attached to the ether oxygen is also deshielded. |

| ~40 | C-2 (CH₂) | The aliphatic methylene carbon will be the most upfield signal. |

The following diagram illustrates the workflow for the structural elucidation:

Caption: Integrated workflow for the structural elucidation of the target compound.

III. Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a powerful and unambiguous method for the structural characterization of 3-(1-naphthalenyloxy)-1-phenyl-1-propanol. Mass spectrometry confirms the molecular formula and reveals key structural motifs through predictable fragmentation patterns. NMR spectroscopy, in turn, provides a detailed map of the carbon-hydrogen framework, allowing for the precise assignment of each atom within the molecule. The predictive data and methodologies outlined in this guide serve as a comprehensive reference for researchers engaged in the synthesis and analysis of complex organic molecules.

References

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

Scribd. Mass Spectrometry of Alcohols and Ethers. [Link]

-

Slideshare. Msc alcohols, phenols, ethers. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

PubChem. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol. [Link]

-

13C NMR of 1-Propanol. [Link]

-

PubChem. (R)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-OL. [Link]

-

Chegg. Spectral analysis interpretation for 1-phenyl-1-propanol including IR, proton NMR, Carbon NMR, and Mass spectrum. [Link]

-

Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Doc Brown's Chemistry. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis. [Link]

-

Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

Sources

- 1. 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol - SRIRAMCHEM [sriramchem.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Unseen Bioactivity: A Technical Guide to the Pharmacological Landscape of Naftopidil Intermediates

Foreword: Beyond the Final Compound

In the realm of drug development, the final active pharmaceutical ingredient (API) often commands the entire spotlight. We meticulously characterize its efficacy, safety, and mechanism of action. However, the journey to that final molecule is paved with a series of chemical transformations, each involving unique intermediate compounds. Similarly, once administered, the API undergoes metabolic processes, giving rise to new molecular entities. These synthetic precursors and biological metabolites are frequently overlooked, considered mere transitional states or byproducts. This guide challenges that paradigm by focusing on naftopidil, an α1-adrenoceptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH).[1][2] We will delve into the often-unexplored biological activities of its key synthetic intermediates and primary metabolites. For researchers, scientists, and drug development professionals, understanding this "unseen bioactivity" is not merely an academic exercise. It is critical for impurity profiling, toxicity assessment, understanding off-target effects, and potentially uncovering new therapeutic leads.

Naftopidil: The Core Pharmacology and Rationale for Intermediate Investigation

Naftopidil's therapeutic effect in BPH is primarily attributed to its antagonism of α1-adrenergic receptors, particularly the α1D subtype, which is prevalent in the lower urinary tract.[1][3][4] This action leads to smooth muscle relaxation in the prostate and bladder neck, alleviating urinary obstruction.[1] Beyond this well-established mechanism, naftopidil has also been reported to possess anti-cancer properties through mechanisms independent of α1-adrenoceptor blockade, such as the inhibition of tubulin polymerization.[5][6]

The rationale for investigating its intermediates is threefold:

-

Safety and Purity: Synthetic intermediates can persist as impurities in the final drug product. If these impurities are biologically active, they can contribute to unexpected side effects or toxicity.

-

Metabolic Fate and Efficacy: The body acts as a biological reactor. Understanding the pharmacological profile of metabolites is crucial, as they can contribute to the overall therapeutic effect, mediate side effects, or be responsible for drug-drug interactions.

-

New Drug Discovery: The core chemical scaffolds of naftopidil's intermediates are found in numerous other bioactive molecules. Studying their inherent activities can provide valuable structure-activity relationship (SAR) insights and starting points for new drug discovery programs.[7]

The Synthetic Blueprint: Key Intermediates in Naftopidil Synthesis

While various synthetic routes to naftopidil exist, a common and illustrative pathway involves the reaction of three key building blocks: a naphthol derivative, a three-carbon linker (often derived from an epoxide), and a phenylpiperazine moiety.[8][9]

Below is a generalized workflow for naftopidil synthesis, highlighting the key intermediates whose biological activities warrant investigation.

Caption: Generalized synthetic workflow for Naftopidil.

This guide will focus on the biological activities of the primary reactants, which can be considered the earliest-stage intermediates: 1-Naphthol and 1-(2-Methoxyphenyl)piperazine , as well as the key metabolites of naftopidil.

Pharmacological Profile of Key Synthetic Intermediates

1-(2-Methoxyphenyl)piperazine: A Serotonergic Scaffold

This arylpiperazine derivative is not merely a passive building block. The piperazine motif is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous centrally active drugs.[3]

-

Core Biological Activity: 1-(2-Methoxyphenyl)piperazine is recognized as an intermediate for antipsychotic drugs and possesses a high affinity for serotonin (5-HT) receptors.[3] This inherent serotonergic activity is significant. Derivatives of this compound are actively being investigated as selective 5-HT1A receptor ligands for potential antidepressant applications.[10]

-

Potential Implications:

-

Off-Target Effects: If present as an impurity in the final naftopidil product, it could contribute to unforeseen neurological or psychiatric side effects by modulating serotonergic pathways.

-

Synergistic or Antagonistic Activity: Naftopidil itself has been noted to have some affinity for 5-HT1A receptors.[11] The presence of this intermediate could potentially alter the overall pharmacological profile of the drug at these receptors.

-

1-Naphthol: A Double-Edged Sword of Antioxidant and Toxic Potential

1-Naphthol is a common industrial chemical and a precursor to various pharmaceuticals, including the beta-blocker nadolol and the antidepressant sertraline.[6]

-

Antioxidant Activity: 1-Naphthol has demonstrated the ability to scavenge reactive oxygen species and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD).[5] This antioxidant potential is a noteworthy biological effect.

-

Toxicity Profile: The potential benefits of its antioxidant activity are overshadowed by a significant toxicity profile.

-

Source of Exposure: Beyond its use as a synthetic precursor, 1-Naphthol is also a known metabolite of the insecticide carbaryl and the polycyclic aromatic hydrocarbon naphthalene.[6][12]

-

Implications for Drug Development: The well-documented toxicity of 1-Naphthol underscores the critical importance of its removal during the purification of naftopidil. Regulatory bodies would require stringent limits on its presence in the final API.

The Biological Transformation: Bioactivity of Naftopidil Metabolites

Once ingested, naftopidil is extensively metabolized by the liver, primarily through cytochrome P450 enzymes.[13] The resulting metabolites are not inert and contribute to the overall pharmacological activity.[14]

The primary metabolic pathways are:

-

Hydroxylation: Addition of a hydroxyl group to either the phenyl or naphthyl ring.

-

O-Demethylation: Removal of the methyl group from the methoxy moiety on the phenyl ring.

This leads to three principal active metabolites:

-

(Phenyl)hydroxy-naftopidil

-

(Naphthyl)hydroxy-naftopidil

-

O-desmethyl-naftopidil

Caption: Primary metabolic pathways of Naftopidil.

Retained α1-Adrenoceptor Affinity

A pivotal study on the metabolic fate of naftopidil revealed that these primary metabolites retain a significant affinity for α1-adrenoceptors.[14] This finding is crucial as it indicates that the therapeutic effect of naftopidil is likely a composite of the parent drug and its active metabolites.

| Compound | α1-Adrenoceptor Affinity (IC50, nmol/L) |

| Naftopidil | 235.0 |

| (Phenyl)hydroxy-naftopidil | 585.0 |

| (Naphthyl)hydroxy-naftopidil | 52.7 |

| O-desmethyl-naftopidil | 433.0 |

| (Data sourced from PubMed[14]) |

As the table clearly shows, (Naphthyl)hydroxy-naftopidil is a particularly potent metabolite, exhibiting an approximately 4.5-fold higher affinity for α1-adrenoceptors than the parent naftopidil molecule.[14] This suggests that a significant portion of the in vivo α1-blocking activity after naftopidil administration may be attributable to this hydroxylated metabolite.

Emergence of Calcium-Antagonistic Effects

In addition to their adrenergic activity, some naftopidil metabolites have been shown to possess calcium-antagonistic (calcium channel blocking) properties.[15] This activity is noteworthy because calcium channel blockers are a class of drugs used to treat hypertension. This could partially explain the antihypertensive effects observed with naftopidil, which was originally developed as an antihypertensive agent.[2]

Experimental Protocols for Assessing Intermediate Bioactivity

To ensure the safety and purity of a naftopidil API, a robust, self-validating system of protocols must be employed to detect and characterize the biological activity of its intermediates.

Protocol: In Vitro Receptor Binding Assay for α1-Adrenoceptor Subtypes

-

Objective: To quantify the binding affinity of naftopidil intermediates and metabolites for human α1A, α1B, and α1D adrenoceptor subtypes.

-

Rationale: This assay directly assesses the primary mechanism of action of naftopidil and determines if intermediates or metabolites share this activity. The use of cloned human receptor subtypes provides specificity and clinical relevance.[4]

-

Methodology:

-

Cell Culture and Membrane Preparation: Stably transfect HEK293 cells with plasmids encoding for human α1A, α1B, and α1D adrenoceptors. Culture cells to high density, harvest, and prepare crude membrane fractions by homogenization and centrifugation.

-

Radioligand Binding: In a 96-well plate format, incubate cell membranes with a specific radioligand (e.g., [3H]prazosin) and varying concentrations of the test compound (naftopidil, intermediates, or metabolites).

-

Incubation and Termination: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium. Terminate the reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Protocol: Serotonin Receptor (5-HT1A) Binding Assay

-

Objective: To specifically assess the serotonergic activity of the 1-(2-methoxyphenyl)piperazine intermediate.

-

Rationale: Based on literature indicating the serotonergic potential of this scaffold, this assay is essential for characterizing potential off-target effects.[3]

-

Methodology:

-

Membrane Preparation: Use commercially available cell membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

-

Radioligand Binding: The assay is performed similarly to the α1-adrenoceptor assay, but using a 5-HT1A specific radioligand, such as [3H]-8-OH-DPAT.

-

Data Analysis: Calculate IC50 and Ki values as described above to quantify the affinity of 1-(2-methoxyphenyl)piperazine for the serotonin receptor.

-

Protocol: In Vitro Tubulin Polymerization Assay

-

Objective: To evaluate the potential anti-cancer activity of intermediates by measuring their effect on tubulin dynamics.

-

Rationale: Naftopidil has a known off-target effect of inhibiting tubulin polymerization.[6] This assay determines if any intermediates share this property, which could be relevant for both toxicity and new therapeutic discovery.

-

Methodology:

-

Reagent Preparation: Use commercially available, high-purity (>99%) porcine brain tubulin. Prepare a reaction mixture containing tubulin, a GTP-containing buffer, and a fluorescence reporter (e.g., DAPI).

-

Assay Execution: Add varying concentrations of the test compound to the reaction mixture in a 96-well plate. Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader. Tubulin polymerization causes an increase in the fluorescence signal.

-

Data Analysis: Compare the polymerization curves of treated samples to a vehicle control. A potent inhibitor like paclitaxel can be used as a positive control. Quantify the degree of inhibition at various concentrations to determine an IC50 value.

-

Caption: Experimental workflow for assessing intermediate bioactivity.

Conclusion and Future Perspectives

The pharmacological identity of a drug is not confined to the parent molecule alone. This in-depth analysis of naftopidil reveals a complex landscape of bioactivity, where both synthetic intermediates and biological metabolites play significant roles. The serotonergic properties of the 1-(2-methoxyphenyl)piperazine scaffold, the dual antioxidant/toxic nature of 1-Naphthol, and the potent α1-adrenoceptor and calcium channel antagonism of naftopidil's metabolites all contribute to a more complete understanding of the drug's profile.

For drug development professionals, this underscores a critical mandate: to look beyond the API. A thorough investigation of the biological activities of intermediates and metabolites is essential for ensuring drug safety, explaining clinical observations, and unlocking new therapeutic opportunities hidden within the synthetic and metabolic pathways of established drugs.

References

-

Metabolic fate of the novel antihypertensive drug naftopidil. PubMed. Available at: [Link]

-

What is the mechanism of Naftopidil? Patsnap Synapse. Available at: [Link]

-

1-Naphthol | C10H8O | CID 7005. PubChem. Available at: [Link]

-

1-NAPHTHOL. Ataman Kimya. Available at: [Link]

-

1-Naphthol. Wikipedia. Available at: [Link]

-

Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. Dove Medical Press. Available at: [Link]

-